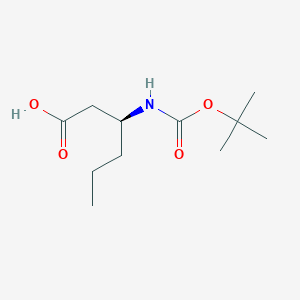
3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is an organic compound that exhibits a range of interesting chemical properties and has potential applications in various scientific fields. This compound features a complex structure with both phenyl and triazole groups, making it a subject of interest for synthetic chemists and researchers alike.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide can be achieved through multi-step organic synthesis. One common approach is through the reaction of 4-(methylthio)benzaldehyde with an appropriate amine to form the corresponding Schiff base, followed by a cyclization reaction with an azide to introduce the triazole ring. The final step involves an amidation reaction to introduce the propanamide group. Reaction conditions typically include the use of organic solvents like dichloromethane, catalysts such as copper(I) iodide, and controlled temperatures.
Industrial Production Methods
Industrial-scale production of this compound often follows optimized synthetic routes to maximize yield and purity. Common methods include continuous flow processes and the use of automated reactors to ensure consistent reaction conditions. The use of green chemistry principles, such as minimizing solvent use and employing renewable catalysts, is also increasingly common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as bromine. Reaction conditions can vary widely, but often involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve desired reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation might yield sulfoxides or sulfones, while reduction could result in the formation of secondary amines or alcohols. Substitution reactions often produce halogenated derivatives or substituted triazoles.
Aplicaciones Científicas De Investigación
The compound finds numerous applications in scientific research:
Chemistry
In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biology, it serves as a tool for studying enzyme inhibition and protein binding, owing to its triazole moiety which is known to interact with various biological targets.
Medicine
In medicine, 3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases that involve protein-protein interactions or enzyme dysfunction.
Industry
In industrial applications, this compound is explored for use in materials science, particularly in the development of new polymers and advanced materials with specific properties such as conductivity or biocompatibility.
Mecanismo De Acción
The mechanism by which 3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The triazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues, thereby modulating the activity of target proteins and influencing biological pathways.
Comparación Con Compuestos Similares
Compared to similar compounds, 3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide stands out due to its unique combination of functional groups. Similar compounds might include:
4-(methylthio)phenyl derivatives: : These compounds share the methylthio group but lack the triazole functionality, resulting in different chemical and biological properties.
Triazole-containing amides: : These compounds possess the triazole moiety and amide linkage but differ in the substituents attached to these groups, affecting their reactivity and application scope.
The unique structure of this compound provides it with distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-26-18-10-7-16(8-11-18)9-12-20(25)23-19(15-24-21-13-14-22-24)17-5-3-2-4-6-17/h2-8,10-11,13-14,19H,9,12,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQICENWPKFLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B2808639.png)


![6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2808643.png)
![6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2808644.png)


![N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2808650.png)


![ethyl (2E)-3-{4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl}prop-2-enoate](/img/structure/B2808655.png)
![N-(2-(diethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2808656.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2808662.png)
